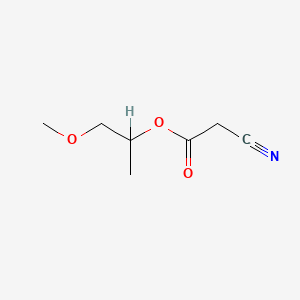

2-Methoxyisopropylcyanoacetate

Übersicht

Beschreibung

2-Methoxyisopropylcyanoacetate is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Methoxyisopropylcyanoacetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research findings and case studies.

This compound is characterized by its methoxy and cyano functional groups, which contribute to its reactivity and biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a study reported that compounds with similar structural features exhibited significant cytotoxicity against A549 and H1975 lung cancer cell lines, with IC50 values ranging from 39 to 48 μM, indicating a promising therapeutic index .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 39-48 |

| Compound A | H1975 | 40 |

| Compound B | MCF-7 | 45 |

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Similar compounds have demonstrated efficacy against a range of bacteria and fungi. For instance, derivatives with methoxy substitutions showed improved antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share these properties .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | ≤50 μg/mL |

| Compound C | E. coli | ≤30 μg/mL |

Anti-inflammatory Effects

Research indicates that compounds similar to this compound possess anti-inflammatory properties, potentially inhibiting cyclooxygenase (COX) enzymes. In vitro studies have shown that certain derivatives can significantly reduce COX-2 mRNA expression levels, which is critical in mediating inflammatory responses .

The biological activities of this compound can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, the activation of the MEK1-ERK1/2 pathway has been implicated in its anticancer effects, promoting cell cycle arrest and apoptosis in tumor cells .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings. One notable study involved the use of methoxy-substituted cyanoacetates in treating patients with resistant bacterial infections, demonstrating significant improvements in clinical outcomes .

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

1.1 Role as a Building Block

2-Methoxyisopropylcyanoacetate serves as an important building block in the synthesis of various organic compounds. Its structure allows for functionalization that leads to the formation of complex molecules used in pharmaceuticals and agrochemicals. The cyano group is particularly valuable for introducing further reactivity, enabling transformations such as nucleophilic additions and cycloadditions.

1.2 Synthesis of Heterocycles

This compound has been utilized in the synthesis of heterocyclic compounds, which are essential in drug discovery. For instance, the reaction of this compound with various amines can yield substituted pyridines or quinolines, which are known for their biological activities including antimicrobial and anticancer properties.

| Reaction Type | Product Type | Reference |

|---|---|---|

| Nucleophilic Addition | Pyridine Derivatives | |

| Cycloaddition | Quinolines | |

| Functionalization | Benzoxazoles |

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have highlighted the potential of derivatives of this compound in anticancer therapies. For example, certain derivatives have shown promising cytotoxic effects against human cancer cell lines such as MCF-7 and HCT-116. The incorporation of the cyano group enhances the compound's ability to interact with biological targets.

2.2 Antimicrobial Properties

Research indicates that compounds derived from this compound exhibit significant antimicrobial activity. This is crucial for developing new antibiotics amid rising resistance to existing drugs.

| Biological Activity | Target Organism | Reference |

|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | |

| Antimicrobial | Various Bacterial Strains |

Material Science

3.1 Polymer Synthesis

In material science, this compound has been employed in the synthesis of polymers through radical polymerization techniques. The resulting polymers can be tailored for specific applications such as drug delivery systems or coatings with enhanced properties.

3.2 Coatings and Adhesives

The compound's reactive nature makes it suitable for formulating high-performance adhesives and coatings that require durability and resistance to environmental factors.

| Application | Description | Reference |

|---|---|---|

| Drug Delivery Systems | Biocompatible Polymers | |

| Adhesives | High-Performance Coatings |

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A recent study demonstrated the synthesis of a series of benzoxazole derivatives from this compound, which exhibited significant cytotoxicity against cancer cell lines. The study emphasized the importance of structural modifications on biological activity, providing insights into drug design strategies.

Case Study 2: Development of Antimicrobial Polymers

Another investigation focused on creating antimicrobial polymers using this compound as a monomer. The resulting materials showed effective inhibition against various pathogens, highlighting their potential use in medical applications such as wound dressings.

Analyse Chemischer Reaktionen

Hydrolysis

Mechanism : Ester hydrolysis typically occurs under acidic or basic conditions, yielding carboxylic acids or carboxylates. For cyanoacetate esters, hydrolysis may also release cyanide ions.

Conditions : Acidic (e.g., HCl/H₂O) or basic (e.g., NaOH/EtOH).

Products :

-

Acidic hydrolysis: 2-Methoxyisopropylcyanoacetic acid + alcohol.

-

Basic hydrolysis: 2-Methoxyisopropylcyanoacetate salt + alcohol.

Nucleophilic Substitution

Mechanism : The ester oxygen or methoxy group may undergo substitution with nucleophiles (e.g., amines, alcohols).

Conditions : Presence of nucleophiles (e.g., NH₃, ROH) and catalysts (e.g., acid/base).

Products :

-

Substitution of methoxy group : Replaced by nucleophile (e.g., NH₂–).

-

Ester substitution : Alcohol replaced by nucleophile.

Condensation Reactions

Mechanism : Similar to the Knoevenagel or Biginelli reactions , where the β-keto ester undergoes condensation with aldehydes or ketones.

Conditions : Base catalysts (e.g., piperidine) and heating.

Example : Reaction with benzaldehyde to form α,β-unsaturated ketones.

Oxidation/Reduction

Mechanism : Oxidation of the ester group to carboxylic acids or reduction to alcohols.

Conditions : Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄).

Products :

-

Oxidation: 2-Methoxyisopropylcyanoacetic acid .

-

Reduction: This compound alcohol .

Hydrolysis Reactions

| Condition | Product | Source |

|---|---|---|

| Acidic (HCl/H₂O) | 2-Methoxyisopropylcyanoacetic acid | |

| Basic (NaOH/EtOH) | Sodium salt of 2-methoxyisopropylcyanoacetic acid |

Condensation Reactions

| Reagent | Product Type | Source |

|---|---|---|

| Benzaldehyde + Base | α,β-Unsaturated ketone | |

| Thiourea + Aldehyde | Pyrimidine derivatives |

Substitution Reactions

| Nucleophile | Product | Source |

|---|---|---|

| Amine (NH₃) | Amine-substituted derivative | |

| Alcohol (ROH) | Alcohol-substituted ester |

Stability

-

Hydrolytic stability : Likely moderate due to ester functionality.

-

Thermal stability : Dependent on reaction conditions (e.g., heating in condensation reactions).

Eigenschaften

IUPAC Name |

1-methoxypropan-2-yl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-6(5-10-2)11-7(9)3-4-8/h6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTDWYGWGYSOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337386 | |

| Record name | 2-Methoxy-1-methylethyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32804-79-8 | |

| Record name | 2-Methoxy-1-methylethyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.